2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide
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Overview
Description
2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide is a complex organic compound with a molecular formula of C21H22ClN3O2S . This compound belongs to the class of thiourea derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone to form an intermediate isothiocyanate . This intermediate is then reacted with 2-(cyclohexylcarbamoyl)aniline to yield the final product . The reaction conditions usually involve maintaining the reaction mixture at room temperature and using acetone as the solvent .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The thiourea moiety can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide has several scientific research applications:
Medicinal Chemistry:
Material Science: The compound can be used as a ligand in the synthesis of metal complexes, which have applications in catalysis and material science.
Industrial Chemistry: It can be used in the extraction and separation of transition metals such as copper, gold, palladium, and platinum.
Mechanism of Action
The mechanism of action of 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins involved in bacterial or fungal growth . The thiourea moiety can form strong hydrogen bonds with the active sites of these enzymes, leading to their inhibition .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness
2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide is unique due to its specific structure, which includes a cyclohexylcarbamoyl group and a thiourea moiety. This unique structure contributes to its diverse range of applications and its ability to form stable complexes with transition metals .
Properties
Molecular Formula |
C21H22ClN3O2S |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
2-[(2-chlorobenzoyl)carbamothioylamino]-N-cyclohexylbenzamide |
InChI |
InChI=1S/C21H22ClN3O2S/c22-17-12-6-4-10-15(17)19(26)25-21(28)24-18-13-7-5-11-16(18)20(27)23-14-8-2-1-3-9-14/h4-7,10-14H,1-3,8-9H2,(H,23,27)(H2,24,25,26,28) |
InChI Key |
IJXCYWXZERUMGJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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